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Compound of Interest

Compound Name: Hastelloy C

Cat. No.: B076047

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced and traditional
machining techniques for fabricating complex geometries from Hastelloy C alloys (C-276, C-
22, etc.). The information is intended to guide researchers, scientists, and drug development
professionals in selecting and implementing appropriate manufacturing methods for
components used in corrosive, high-temperature, and high-purity environments.

Hastelloy C is a nickel-chromium-molybdenum superalloy renowned for its exceptional
corrosion resistance.[1][2] However, its high strength, low thermal conductivity, and propensity
for work hardening make it a challenging material to machine.[3][4] The selection of an
appropriate machining technique is critical to achieving the desired dimensional accuracy,
surface integrity, and component performance. This document outlines several key machining
processes, summarizing their operational parameters and expected outcomes.

Traditional Machining: Turning and Milling

Conventional CNC turning and milling are widely used for producing parts from Hastelloy C.
Success in these operations hinges on careful control of cutting parameters to manage heat
generation and tool wear.

Key Considerations for Traditional Machining:
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Tool Selection: Carbide tools with heat-resistant coatings such as TiAIN, TiN/TIiCN/AI203,
and TiAISIN are recommended.[5] Physical Vapor Deposition (PVD) coated tools have been
shown to outperform Chemical Vapor Deposition (CVD) coated tools in terms of tool life.[5]
For finishing operations, Cubic Boron Nitride (CBN) inserts can allow for significantly higher
cutting speeds compared to carbide.[6]

Cutting Speeds and Feeds: Low cutting speeds and high feed rates are generally advised to
minimize work hardening and heat buildup.[4][6] It is crucial to maintain a consistent feed
rate and avoid dwelling during the cut.[6]

Coolant: High-pressure coolant is essential to dissipate heat and clear chips from the cutting
zone.[6]

Toolpaths: Trochoidal milling and other dynamic toolpaths that ensure a constant tool
engagement angle and chip load are beneficial for reducing tool wear and improving process
stability.[6]

Experimental Protocol: Evaluating Tool Wear in Turning
Hastelloy C-276

This protocol describes a typical experiment to evaluate the performance of different cutting

tools when turning Hastelloy C-276.

Workpiece Preparation: A cylindrical bar of Hastelloy C-276 is securely mounted in the lathe
chuck.

Tool Setup: A series of cutting inserts with different coatings (e.g., PVD TiAIN, CVD
TiN/TICN/AI203) are prepared in their respective tool holders.

Machining Parameters: Set the initial cutting speed, feed rate, and depth of cut. For
example, a cutting speed of 170 m/min, a feed rate of 0.2 mm/rev, and a depth of cut of 0.6
mm can be used as a starting point.[3]

Cutting Operation: Perform a series of turning passes on the workpiece with each cutting
tool.

Data Collection:
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o Measure tool wear (e.g., flank wear) at regular intervals using a toolmaker's microscope or

a scanning electron microscope (SEM).[7] A flank wear of 0.3 mm can be considered the

end-of-life criterion for the tool.[7]

o Measure the surface roughness of the machined surface after each pass.

o Collect and analyze the morphology of the chips produced.

e Analysis: Compare the tool life, surface finish, and chip formation for each cutting tool to

determine the optimal tool for the given application.

: o . Traditional Machinina of lloy
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Non-Traditional Machining Techniques

For highly complex geometries, micro-features, or when minimal residual stress is required,

non-traditional machining methods offer significant advantages.

Electrical Discharge Machining (EDM)

EDM is a thermal process that removes material through a series of rapidly recurring electrical

discharges between an electrode and the workpiece, which are separated by a dielectric fluid.

[8] It is well-suited for intricate shapes and hard materials, irrespective of their mechanical

properties.[8]
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Experimental Protocol: Surface Roughness Optimization
in EDM of Hastelloy C22

This protocol outlines an experiment to determine the optimal EDM parameters for achieving a
desired surface finish on Hastelloy C22.[9][10]

» Workpiece and Electrode Preparation: A Hastelloy C22 workpiece is secured in the EDM
machine. A copper electrode of the desired geometry is prepared and mounted.[9][10]

o Dielectric Fluid: The work area is submerged in a suitable dielectric fluid, such as deionized
water or 0il.[8]

o Parameter Setup: A design of experiments (DOE) is established with varying levels of pulse
duration (e.g., 10, 20, 30 ps), waiting time (e.g., 5, 10, 15 us), and discharge current (e.g., 5,
10, 15 A).[9][10]

e Machining: A series of machining operations are performed according to the DOE matrix.

o Surface Roughness Measurement: After each operation, the average surface roughness
(Ra) of the machined surface is measured using a profilometer.

o Data Analysis: The results are analyzed to identify the combination of parameters that yields
the minimum surface roughness. For instance, a pulse duration of 20 ps, a wait time of 10
ps, and a current of 5 A resulted in a minimum Ra of 2.86 um.[9][10]

Discharge Current

Average Surface

Pulse Duration (us) Waiting Time (ps) A) Roughness (Ra)
(um)

10 10 15 4.07

20 10 5 2.86

300 - 6 4.50

300 - 10 7.36
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Data compiled from multiple studies on Hastelloy C22.[9][10][11]

Laser Beam Machining (LBM)

LBM utilizes a focused, high-energy laser beam to melt and vaporize material, enabling the
creation of fine and complex features.[12] It is a non-contact process that minimizes
mechanical stresses on the workpiece.[12]

Experimental Protocol: Laser Cutting of Hastelloy C-276

This protocol details an experiment to optimize the quality of cuts made in a Hastelloy C-276
sheet using a pulsed Nd:YAG laser.[12]

Workpiece Setup: A sheet of Hastelloy C-276 is securely placed on the cutting table.
o Laser System: A pulsed Nd:YAG laser is used for the cutting operation.

o Parameter Selection: Key process parameters to be investigated include lamp current, pulse
frequency, pulse width, assist gas pressure, and cutting speed.[12]

o Cutting Trials: A series of straight-line cuts are performed while systematically varying the
selected parameters according to a predefined experimental design (e.g., Taguchi method).

e Quality Evaluation: The resulting cuts are analyzed for kerf width, heat-affected zone (HAZ),
and surface roughness.

o Optimization: The collected data is statistically analyzed to determine the optimal parameter
settings for achieving the desired cut quality.

o _ hining of lloy C-

Laser Power Cutting Speed  Gas Pressure Focal Position  Kerf Width
(W) (mm/min) (bar) (mm) (mm)

1500 2000 10 -1 0.25

2000 3000 12 0 0.30

2500 2500 14 1 0.35

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b076047?utm_src=pdf-body
https://www.researchgate.net/publication/321920651_Surface_Roughness_Optimization_of_EDM_Process_of_Hastelloy_C22_Super_Alloy
https://indexive.com/Paper/Download/1943/surface-roughness-optimization-of-edm-process-of-hastelloy-c22-super-alloy
https://www.mdpi.com/2075-1702/10/12/1131
https://ijrat.org/downloads/Conference_Proceedings/ICOMACE-18/ICOMACE-31.pdf
https://ijrat.org/downloads/Conference_Proceedings/ICOMACE-18/ICOMACE-31.pdf
https://www.benchchem.com/product/b076047?utm_src=pdf-body
https://www.benchchem.com/product/b076047?utm_src=pdf-body
https://ijrat.org/downloads/Conference_Proceedings/ICOMACE-18/ICOMACE-31.pdf
https://www.benchchem.com/product/b076047?utm_src=pdf-body
https://ijrat.org/downloads/Conference_Proceedings/ICOMACE-18/ICOMACE-31.pdf
https://www.benchchem.com/product/b076047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Note: This table presents a representative range of parameters and outcomes. Actual results
will vary based on the specific laser system and material thickness.

Abrasive Waterjet (AWJ) Machining

AWJ machining employs a high-pressure jet of water mixed with abrasive particles to erode the
workpiece material.[13] It is a cold-cutting process, making it ideal for materials sensitive to
heat-induced distortion.[14] AWJ is highly versatile for cutting intricate shapes in a wide range
of materials, including thick sections of Hastelloy C.[13][14]

Electrochemical Micromachining (WLECM)

HECM is a non-traditional technique that removes material through anodic dissolution, making
it suitable for creating micro-scale features in hard-to-machine materials like Hastelloy C-276.
[15] The process is hon-contact and does not induce thermal or mechanical stresses.[16]

Experimental Protocol: NECM of Hastelloy C-276

This protocol describes an experiment to evaluate the effect of different electrolytes on the
quality of micro-holes machined in Hastelloy C-276.[15]

» Workpiece and Electrode Setup: A Hastelloy C-276 workpiece is positioned as the anode,
and a micro-tool (e.g., a fine tungsten carbide rod) serves as the cathode.

» Electrolyte Selection: A series of experiments are conducted using different electrolytes, such
as NaCl, NaNO3, and a hybrid mixture (e.g., NaCl + NaNO3 + citric acid).[15]

e Machining Process: A constant voltage is applied between the tool and workpiece, and the
tool is fed towards the workpiece at a controlled rate, creating a micro-hole.

o Performance Metrics: The material removal rate (MRR), overcut, conicity of the hole, and
circularity are measured for each electrolyte.

e Analysis: The results are compared to determine which electrolyte provides the best
combination of machining performance and feature accuracy. Hybrid electrolytes have been
shown to yield higher MRR, lower overcut, and more circular holes.[15][17]
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Visualizing Machining Workflows and Relationships

The following diagrams illustrate the logical relationships and workflows in machining Hastelloy
C.

Process Outcomes
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Caption: Influence of traditional machining parameters on key outcomes.
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Caption: Iterative workflow for optimizing EDM processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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